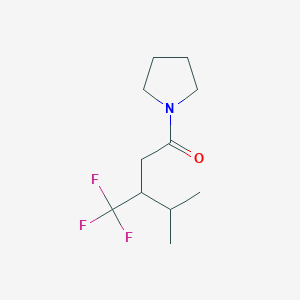
4-Methyl-1-(pyrrolidin-1-yl)-3-(trifluoromethyl)pentan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- 4-Methyl-1-(pyrrolidin-1-yl)-3-(trifluoromethyl)pentan-1-one, also known as 4-MPD , belongs to the class of substituted cathinones.
- It is a synthetic stimulant and shares structural similarities with other cathinones, such as α-pyrrolidinopropiophenone (α-PPP) and α-pyrrolidinobutiophenone (α-PBP).
- The compound’s psychoactive effects have led to its recreational use, but it also has potential applications in research and industry.
Vorbereitungsmethoden
Synthetic Routes: 4-MPD can be synthesized through various routes, including reductive amination or condensation reactions.
Reaction Conditions: A common method involves the reaction of 4-methylpropiophenone with pyrrolidine in the presence of reducing agents (e.g., sodium borohydride).
Industrial Production: Industrial-scale production methods may involve modifications of these routes for efficiency and yield.
Analyse Chemischer Reaktionen
Reactions: 4-MPD can undergo several chemical transformations, including
Common Reagents and Conditions:
Major Products: The specific products depend on reaction conditions, but hydroxylated or halogenated derivatives are common.
Wissenschaftliche Forschungsanwendungen
Chemistry: 4-MPD serves as a model compound for studying structure-activity relationships in cathinones.
Biology: Researchers investigate its interactions with neurotransmitter transporters (e.g., dopamine and serotonin transporters).
Medicine: Although not approved for medical use, it has been studied for potential therapeutic applications.
Industry: Its derivatives may find applications in materials science or as intermediates in organic synthesis.
Wirkmechanismus
- 4-MPD acts as a reuptake inhibitor for monoamine neurotransmitters (dopamine, norepinephrine, and serotonin).
- It competes with these neurotransmitters for binding to their respective transporters, leading to increased extracellular levels.
- The resulting stimulation and euphoria contribute to its recreational use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
Uniqueness: 4-MPD’s trifluoromethyl substitution sets it apart from other cathinones, affecting its pharmacological properties.
Remember that while 4-MPD has scientific relevance, its recreational use poses risks, and regulatory authorities closely monitor its distribution Always prioritize safety and responsible research
Eigenschaften
CAS-Nummer |
184877-22-3 |
|---|---|
Molekularformel |
C11H18F3NO |
Molekulargewicht |
237.26 g/mol |
IUPAC-Name |
4-methyl-1-pyrrolidin-1-yl-3-(trifluoromethyl)pentan-1-one |
InChI |
InChI=1S/C11H18F3NO/c1-8(2)9(11(12,13)14)7-10(16)15-5-3-4-6-15/h8-9H,3-7H2,1-2H3 |
InChI-Schlüssel |
CQBXWINQKUWPLA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(CC(=O)N1CCCC1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


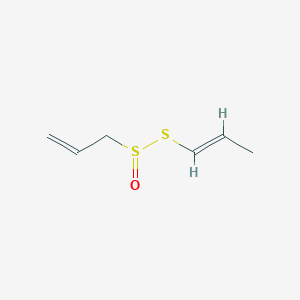
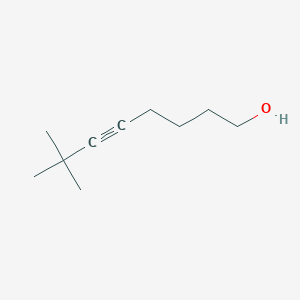
![2-{[tert-Butyl(dimethyl)silyl]oxy}-N-hydroxyethan-1-amine](/img/structure/B14271154.png)
![[1-Methoxy-2-(methoxymethyl)-3-methylbutan-2-yl]cyclopentane](/img/structure/B14271156.png)
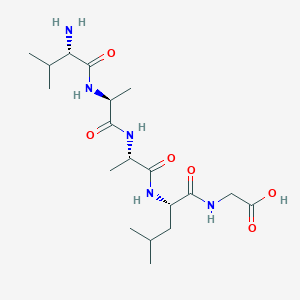
![2-Fluoro-4-[4-(3-methoxypropyl)cyclohexyl]benzonitrile](/img/structure/B14271170.png)
![Benz[h]isoquinoline, 3,4-dihydro-3,3-dimethyl-, 2-oxide](/img/structure/B14271171.png)
![N-[14-(4-Butylphenoxy)-3,6,9,12-tetraazatetradecan-1-YL]acetamide](/img/structure/B14271179.png)
![[(1S,3S,7S,9S,10S,12S,16S,18S,22R)-1,3,7-trimethyl-22-[(2-methyl-1-propan-2-ylcyclopropyl)methyl]-20-propyl-9-sulfonatooxy-19,21,23-trioxahexacyclo[18.2.1.02,18.03,16.06,15.07,12]tricosan-10-yl] sulfate](/img/structure/B14271184.png)
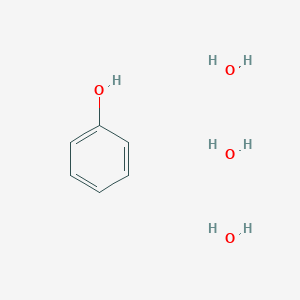
![2,2'-{[3-(Hydroxymethyl)-1,2-phenylene]bis(methylene)}di(naphthalene-1,6-diol)](/img/structure/B14271191.png)
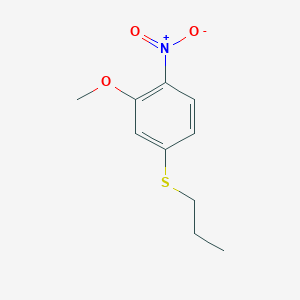
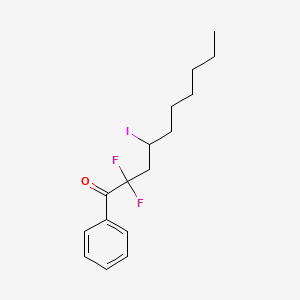
![Benzene, [[(5,5,5-trimethoxypentyl)oxy]methyl]-](/img/structure/B14271204.png)
